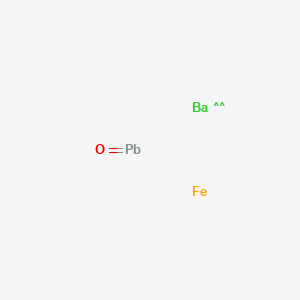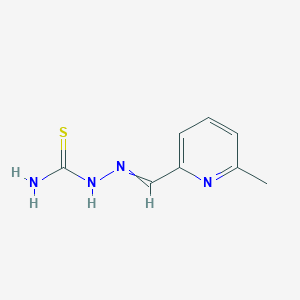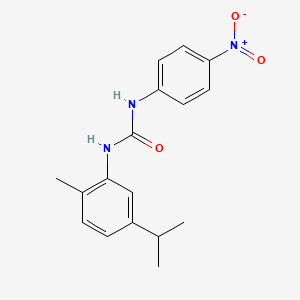![molecular formula C21H16 B14719588 2-Phenylspiro[cyclopropane-1,9'-fluorene] CAS No. 10423-18-4](/img/structure/B14719588.png)
2-Phenylspiro[cyclopropane-1,9'-fluorene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylspiro[cyclopropane-1,9’-fluorene] is a spiro compound characterized by a cyclopropane ring fused to a fluorene moiety with a phenyl group attached to the cyclopropane ring Spiro compounds are known for their unique three-dimensional structures, which impart distinct chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylspiro[cyclopropane-1,9’-fluorene] can be achieved through several methods. One common approach involves the Corey–Chaykovsky reaction, where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield the desired spiro compound with a yield of approximately 70% . Another method involves photochemical reactions, such as the [1 + 2] cycloaddition of olefins with carbenes, which can also produce spiro cyclopropanes .
Industrial Production Methods
While specific industrial production methods for 2-Phenylspiro[cyclopropane-1,9’-fluorene] are not well-documented, the general principles of spiro compound synthesis can be applied. These methods typically involve large-scale reactions using optimized conditions to maximize yield and purity. Industrial production may also incorporate continuous flow chemistry techniques to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenylspiro[cyclopropane-1,9’-fluorene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spiro structure or the attached phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or fluorene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
2-Phenylspiro[cyclopropane-1,9’-fluorene] has several scientific research applications:
Organic Electronics: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Medicinal Chemistry: Spiro compounds, including 2-Phenylspiro[cyclopropane-1,9’-fluorene], are investigated for their potential as pharmaceutical agents due to their ability to interact with biological targets.
Material Science: The compound’s stability and electronic properties make it suitable for developing new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 2-Phenylspiro[cyclopropane-1,9’-fluorene] depends on its application. In organic electronics, the compound’s spiro structure facilitates efficient charge transport and light emission. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: This compound shares a similar spiro structure but with a xanthene moiety instead of a cyclopropane ring.
Spiro[cyclopropane-1,2’-steroids]: These compounds have a cyclopropane ring fused to steroid structures and exhibit different biological activities.
Uniqueness
2-Phenylspiro[cyclopropane-1,9’-fluorene] is unique due to its specific combination of a cyclopropane ring and a fluorene moiety with a phenyl group. This structure imparts distinct electronic and steric properties, making it valuable for applications in organic electronics and medicinal chemistry.
Eigenschaften
CAS-Nummer |
10423-18-4 |
|---|---|
Molekularformel |
C21H16 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
2-phenylspiro[cyclopropane-1,9'-fluorene] |
InChI |
InChI=1S/C21H16/c1-2-8-15(9-3-1)20-14-21(20)18-12-6-4-10-16(18)17-11-5-7-13-19(17)21/h1-13,20H,14H2 |
InChI-Schlüssel |
NOMUAGAGFBFUDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C12C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



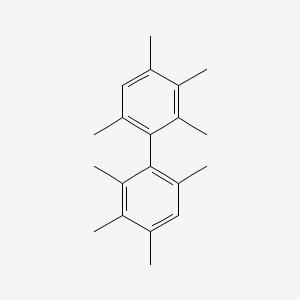

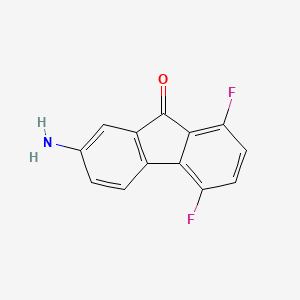
![2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione](/img/structure/B14719542.png)
-lambda~4~-sulfanylidene}benzenesulfonamide](/img/structure/B14719556.png)

